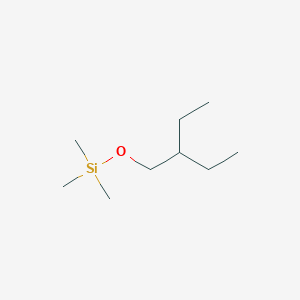
(2-Ethylbutoxy)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylbutoxy)(trimethyl)silane, also known as ETBOTS, is a silane coupling agent that has been widely used in various fields of scientific research. It is a colorless and transparent liquid with a molecular weight of 248.47 g/mol. ETBOTS is characterized by its ability to bond organic and inorganic materials, making it an essential component in many applications.
Mecanismo De Acción
The mechanism of action of (2-Ethylbutoxy)(trimethyl)silane is based on its ability to form covalent bonds with both organic and inorganic materials. (2-Ethylbutoxy)(trimethyl)silane contains a silane group that can react with hydroxyl groups on the surface of materials, forming a stable chemical bond. This bond improves the adhesion between different materials and enhances the mechanical properties of polymers.
Efectos Bioquímicos Y Fisiológicos
(2-Ethylbutoxy)(trimethyl)silane is not intended for use in drug formulations or medical devices. Therefore, there is limited information available on its biochemical and physiological effects. However, studies have shown that (2-Ethylbutoxy)(trimethyl)silane is not toxic to cells and has no significant impact on cell viability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Ethylbutoxy)(trimethyl)silane has several advantages for lab experiments. It is easy to handle and has a long shelf life. It can be easily dissolved in organic solvents and does not require any special equipment for its synthesis. However, (2-Ethylbutoxy)(trimethyl)silane has some limitations. It is sensitive to moisture and should be stored in a dry environment. It also has a relatively low boiling point, which can make it difficult to work with in high-temperature experiments.
Direcciones Futuras
There are several future directions for the use of (2-Ethylbutoxy)(trimethyl)silane in scientific research. One potential application is in the development of new biomaterials. (2-Ethylbutoxy)(trimethyl)silane can be used as a surface modifier to improve the compatibility between biological and synthetic materials, which can lead to the development of new medical devices and drug delivery systems. Another potential application is in the field of nanotechnology. (2-Ethylbutoxy)(trimethyl)silane can be used as a cross-linking agent to enhance the mechanical properties of nanomaterials, which can lead to the development of new materials with unique properties.
Conclusion
(2-Ethylbutoxy)(trimethyl)silane is a silane coupling agent that has been widely used in various fields of scientific research. Its ability to bond organic and inorganic materials makes it an essential component in many applications. The synthesis method of (2-Ethylbutoxy)(trimethyl)silane is relatively simple, and it has several advantages for lab experiments. Although there is limited information available on its biochemical and physiological effects, studies have shown that it is not toxic to cells. There are several future directions for the use of (2-Ethylbutoxy)(trimethyl)silane in scientific research, including the development of new biomaterials and nanomaterials.
Métodos De Síntesis
(2-Ethylbutoxy)(trimethyl)silane can be synthesized through the reaction of 2-ethylhexanol and trimethylchlorosilane in the presence of a catalyst. The reaction takes place at room temperature and yields (2-Ethylbutoxy)(trimethyl)silane as the main product. The synthesis method of (2-Ethylbutoxy)(trimethyl)silane is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
(2-Ethylbutoxy)(trimethyl)silane has been widely used in various fields of scientific research, including materials science, polymer chemistry, and biotechnology. In materials science, (2-Ethylbutoxy)(trimethyl)silane is used as a coupling agent to improve the adhesion between different materials. In polymer chemistry, (2-Ethylbutoxy)(trimethyl)silane is used as a cross-linking agent to enhance the mechanical properties of polymers. In biotechnology, (2-Ethylbutoxy)(trimethyl)silane is used as a surface modifier to improve the compatibility between biological materials and synthetic materials.
Propiedades
Número CAS |
17888-61-8 |
|---|---|
Nombre del producto |
(2-Ethylbutoxy)(trimethyl)silane |
Fórmula molecular |
C9H22OSi |
Peso molecular |
174.36 g/mol |
Nombre IUPAC |
2-ethylbutoxy(trimethyl)silane |
InChI |
InChI=1S/C9H22OSi/c1-6-9(7-2)8-10-11(3,4)5/h9H,6-8H2,1-5H3 |
Clave InChI |
VNBANJWOJZUFPL-UHFFFAOYSA-N |
SMILES |
CCC(CC)CO[Si](C)(C)C |
SMILES canónico |
CCC(CC)CO[Si](C)(C)C |
Sinónimos |
(2-Ethylbutoxy)(trimethyl)silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




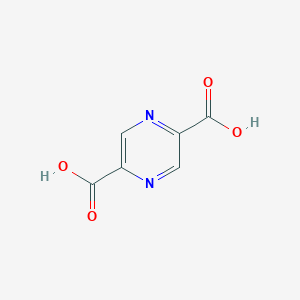

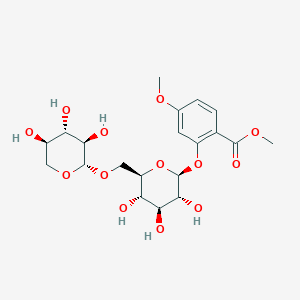

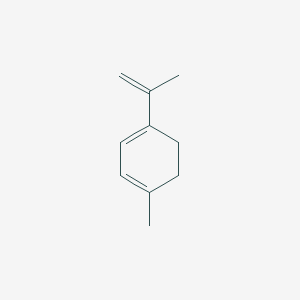

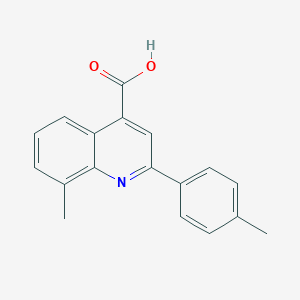

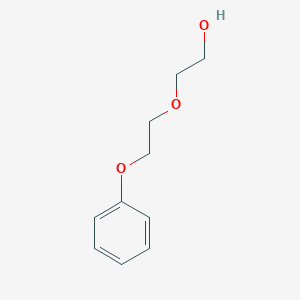
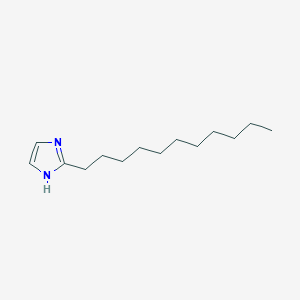
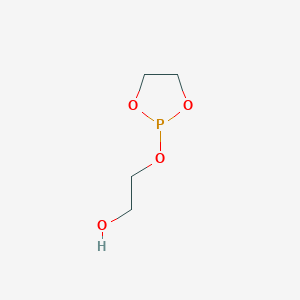
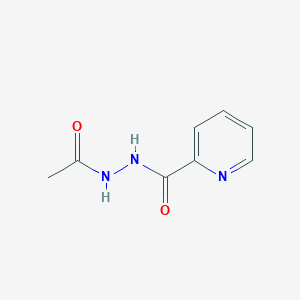
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)